molecular formula C15H22O5 B1405301 methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate CAS No. 105448-66-6

methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate

Cat. No. B1405301
M. Wt: 282.33 g/mol
InChI Key: XAPFNYSQNGFUNS-UHFFFAOYSA-N
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Description

The compound is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .


Synthesis Analysis

The synthesis of such a compound would likely involve a series of reactions, including the formation of the cyclic structure and the addition of the various substituents. The exact synthesis would depend on the specific reactions used and the order in which they are carried out .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the carbon atoms in the ring and the positions of the substituents. The most stable conformation would likely be one in which the substituents are in equatorial positions to minimize steric strain .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. The presence of a carboxylate group suggests that it could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a carboxylate group could make the compound acidic .

Scientific Research Applications

Synthesis and Structural Analysis

  • Diels–Alder Reactions and Synthesis of Derivatives : The compound has been used in Diels–Alder reactions, forming various derivatives like ortho-addition products and carbocations. These derivatives have potential in creating new chemical entities and understanding reaction mechanisms (Andreev et al., 2004).
  • X-Ray Analysis for Structure Determination : X-ray diffraction techniques have been employed to ascertain the structural details of derivatives of this compound, contributing to a deeper understanding of its chemical behavior and potential applications (B. Arbuzov et al., 1979).

Chemical Transformations and Reactions

  • Formation of Spirocyclic Compounds : The compound is instrumental in the formation of spirocyclic compounds, which are significant in various synthetic routes for complex molecules (Merkley & Warkentin, 2001).
  • Synthesis of Polyketide Spiroketals : It has been used in the synthesis of polyketide spiroketals, highlighting its utility in creating complex organic structures, which can be crucial in pharmaceutical research (Meilert et al., 2004).
  • Transformations in Organic Synthesis : The compound undergoes various transformations in organic synthesis, leading to the formation of novel organic compounds, which can be applied in material science and drug development (Denisov et al., 2019).

Potential Applications in Polymer Science

  • Synthesis of Polymers with Pendant Groups : Research indicates its role in synthesizing polymers with specific pendant groups, which could be significant in the development of new materials with unique properties (Zamzow & Höcker, 1994).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its properties and potential applications. This could include studies on its reactivity, stability, and biological activity .

properties

IUPAC Name

methyl 2'-hydroxy-5,5-dimethylspiro[1,3-dioxane-2,5'-3a,4,6,6a-tetrahydro-3H-pentalene]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-14(2)7-19-15(20-8-14)5-9-4-11(16)12(10(9)6-15)13(17)18-3/h9-10,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPFNYSQNGFUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CC3CC(=C(C3C2)C(=O)OC)O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate
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methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate
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methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate
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methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate
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methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate
Reactant of Route 6
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methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate

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